Product packaging for 2-Methyl-3-phenylisoquinolin-1(2H)-one(Cat. No.:)

2-Methyl-3-phenylisoquinolin-1(2H)-one

Cat. No.: B13905742
M. Wt: 235.28 g/mol
InChI Key: FOJNZNVNYBKKLX-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylisoquinolin-1(2H)-one is an organic compound belonging to the class of nitrogen-containing heterocycles. The core isoquinolin-1(2H)-one scaffold is a subject of significant interest in medicinal chemistry and chemical research due to its presence in compounds with diverse biological activities. This specific derivative is primarily utilized as a key synthetic intermediate or a building block in organic synthesis and pharmaceutical research. Research Applications and Potential The 3-phenylisoquinolin-1(2H)-one structural motif serves as a privileged scaffold in drug discovery. While the specific profile of the 2-methyl derivative is under investigation, analogs within this chemical class have demonstrated potent activity against various biological targets. Notably, structurally similar compounds have been developed as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in oncology research, particularly for cancers with DNA repair deficiencies . Other 3-phenylisoquinolin-1(2H)-one derivatives have been identified as non-peptide dipeptidyl peptidase IV (DPP-4) inhibitors, presenting a potential avenue for research into treatments for type 2 diabetes . Furthermore, related compounds have been investigated for their activity as GABA A receptor ligands, indicating potential relevance in neurological and psychiatric disorder research . Handling and Storage For safe handling, please refer to the associated Safety Data Sheet (SDS). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B13905742 2-Methyl-3-phenylisoquinolin-1(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-methyl-3-phenylisoquinolin-1-one

InChI

InChI=1S/C16H13NO/c1-17-15(12-7-3-2-4-8-12)11-13-9-5-6-10-14(13)16(17)18/h2-11H,1H3

InChI Key

FOJNZNVNYBKKLX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 3 Phenylisoquinolin 1 2h One and Analogues

Strategies for the Construction of the Isoquinolinone Core Structure.

Intramolecular Cyclization Reactions.

Intramolecular cyclization represents a powerful strategy for synthesizing the isoquinolinone core, where a pre-functionalized linear precursor undergoes a ring-closing reaction. These methods are often advantageous for establishing specific substitution patterns on the heterocyclic ring.

The construction of the 3-phenylisoquinolin-1(2H)-one framework can be achieved through the base-mediated condensation of an N-methyl-o-toluamide derivative with a benzonitrile (B105546) derivative, typically an activated form like benzoyl chloride. This strategy hinges on the generation of a carbanion at the benzylic position of the N-methyl-o-toluamide.

The reaction is initiated by treating the N-methyl-o-toluamide with a strong base, such as an organolithium reagent (e.g., n-butyllithium), which deprotonates the methyl group ortho to the amide. This amide group acts as a directed metalation group (DMG), facilitating the selective removal of a proton from the adjacent methyl group. The resulting lithiated species is a potent nucleophile.

This nucleophile then attacks the electrophilic carbonyl carbon of benzoyl chloride. The initial addition product subsequently undergoes an intramolecular cyclization via condensation, where the amide nitrogen attacks the newly formed ketone, followed by dehydration to yield the final aromatic isoquinolinone ring system. This method provides a direct route to N-alkylated-3-arylisoquinolinones.

A chemoselective method for the synthesis of isoquinolin-1-ones involves a palladium-catalyzed 6-endo-dig cyclization of N-methoxy-o-alkynylbenzamides. nih.gov This process has been successfully applied to the synthesis of 2-Methyl-3-phenylisoquinolin-1(2H)-one. The reaction proceeds via a sequential cyclization and N-O bond cleavage mechanism. nih.gov

In a typical procedure, the starting material, N-methoxy-N-methyl-2-(phenylethynyl)benzamide, is treated with a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of an oxidant like p-benzoquinone and a hydrogen source like isopropanol. nih.gov The reaction is generally conducted under an oxygen atmosphere at reflux temperature. Deuterium-labeling studies have suggested that the transformation involves a key intramolecular 1,5-hydrogen shift. nih.gov This methodology demonstrates good functional group tolerance and provides a controlled route to various isoquinolinone derivatives.

Table 1: Synthesis of this compound via Palladium-Catalyzed Cyclization nih.gov

Entry Starting Material Catalyst Oxidant Solvent Temperature Yield

Intermolecular Annulation and Multicomponent Approaches.

Intermolecular strategies construct the isoquinolinone ring by combining two or more distinct molecules in a single or sequential process. These methods, including multicomponent reactions, are highly valued for their ability to rapidly generate molecular diversity from simple starting materials.

An efficient one-step synthesis of isoquinolone derivatives utilizes a tandem reaction involving a base-promoted Nucleophilic Aromatic Substitution (SNAr) of 2-halobenzonitriles with ketones, followed by a copper-catalyzed cyclization. wikipedia.orgnist.govsld.cu This approach is cost-effective and experimentally straightforward, employing commercially available starting materials. wikipedia.org

The reaction is typically promoted by a strong base, with potassium tert-butoxide (KOtBu) being identified as essential for achieving high yields. wikipedia.orgsld.cu The process involves the SNAr reaction followed by an intramolecular cyclization catalyzed by a Lewis acid, where copper(II) acetate (B1210297) (Cu(OAc)₂) has been found to be the most effective catalyst. wikipedia.orgsld.cu Optimization studies have shown that toluene (B28343) is the optimal solvent, with the reaction proceeding efficiently at 100°C. wikipedia.orgsld.cu

The scope of the reaction is broad, accommodating various ketones. Ketones bearing electron-donating groups tend to provide better yields, while steric hindrance or the presence of electron-withdrawing groups can reduce the reaction's efficiency. wikipedia.org The choice of halogen on the benzonitrile substrate also plays a role, with 2-bromobenzonitriles generally giving the best results. wikipedia.org

Table 2: Optimized Conditions for Isoquinolone Synthesis via SNAr Reaction wikipedia.orgsld.cu

Parameter Optimal Condition
Catalyst Cu(OAc)₂ (10 mol%)
Base KOtBu (1.5 mmol)
Solvent Toluene
Temperature 100°C

| Time | 10 hours |

Multicomponent reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecules. The Ugi four-component reaction (Ugi-4CR) is particularly notable for its ability to generate bis-amide intermediates from an aldehyde, an amine, a carboxylic acid, and an isocyanide. A subsequent copper-catalyzed domino reaction or annulation of these Ugi intermediates provides an efficient pathway to highly substituted isoquinolin-1(2H)-ones.

This strategy involves an initial ammonia-Ugi-4CR using a 2-halobenzoic acid, ammonia, an aldehyde, and an isocyanide to form the linear Ugi adduct. This intermediate is then subjected to a copper(I)-catalyzed cascade reaction. For instance, reacting the Ugi adduct with compounds like acetophenone (B1666503) in the presence of a copper(I) source (e.g., CuBr) and a base (e.g., Cs₂CO₃) in a solvent like DMSO leads to the desired isoquinolinone scaffold.

This ligand-free catalytic system demonstrates a broad substrate scope and good functional group tolerance, allowing for the combinatorial synthesis of diverse isoquinolone libraries. The method is step-economic and has been successfully scaled up to the gram scale, highlighting its potential for applications in medicinal chemistry.

Table 3: Example of Ugi-4CR/Copper-Catalyzed Annulation

Ugi Adduct Precursor Annulation Partner Copper Catalyst Base Solvent Temperature Product Type

Transition-Metal-Catalyzed C-H Bond Functionalization Strategies

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more direct and less wasteful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Catalysts based on ruthenium and iridium have proven particularly effective for the construction of the isoquinolinone skeleton.

Ruthenium-catalyzed oxidative annulation reactions represent a highly efficient method for synthesizing isoquinolinone derivatives. These reactions typically proceed through a C-H activation/annulation cascade. A common approach involves the reaction of N-substituted benzamides with alkynes. nih.govgoettingen-research-online.de The catalyst, often a Ru(II) complex like [{RuCl(2)(p-cymene)}(2)], facilitates the ortho-C-H activation of the benzamide, which is directed by the amide group. nih.govresearchgate.net This is followed by the insertion of an alkyne and subsequent reductive elimination to form the isoquinolinone ring.

The mechanism generally involves an acetate-assisted C-H bond activation to form a cyclometalated ruthenium compound. nih.gov This intermediate then undergoes alkyne insertion. The final step is an oxidative coupling that releases the product and regenerates the active Ru(II) catalyst, often with the aid of a copper-based oxidant like Cu(OAc)2·H2O. nih.govnih.gov This catalytic cycle allows for the construction of highly substituted isoquinolinones from readily available starting materials. researchgate.net For instance, the reaction of N-methoxybenzamides with internal alkynes in the presence of a ruthenium(II) carboxylate complex has been shown to be broadly applicable, tolerating both electron-rich and electron-deficient substrates and providing products with excellent regioselectivity when using unsymmetrical alkynes. goettingen-research-online.de

Table 1: Examples of Ruthenium-Catalyzed Synthesis of Isoquinolinones
Starting MaterialsCatalyst SystemOxidantProduct TypeYieldReference
N-quinolin-8-yl-benzamides + Alkynes[{RuCl(2)(p-cymene)}(2)]Cu(OAc)2·H2OSubstituted IsoquinolinonesGood to Excellent nih.gov
Benzoic acids + CF3-imidoyl sulfoxonium ylidesRu(II)None (Redox-neutral)3-Trifluoromethylisoquinolinones37–75% rsc.org
N-methoxybenzamides + AlkynesRu(II) carboxylateInternal (N-O bond)Substituted IsoquinolinonesHigh goettingen-research-online.de
Isoquinolones + Alkynes[{RuCl(2)(p-cymene)}(2)]Copper oxidantDibenzo[a,g]quinolizin-8-onesNot specified nih.gov

Iridium catalysis offers a complementary approach for the synthesis of 3-phenylisoquinolin-1(2H)-ones. Specifically, Cp*Ir-catalyzed C-H arylation reactions using arylsilanes as the aryl source have been developed. researchgate.net This method allows for the direct introduction of a phenyl group at the C3 position of the isoquinolinone core. The reaction proceeds via C-H activation at the C4 position of a precursor like an N-substituted 2-pyridone or 1-isoquinolinone, followed by coupling with the arylsilane. researchgate.netacs.org This strategy is valued for its tolerance of various functional groups, including halides and trifluoromethyl groups. researchgate.net The use of organosilanes as coupling partners is advantageous as they are generally stable, less toxic, and readily available. acs.org

Radical-Mediated Synthetic Pathways

Radical-mediated reactions provide an alternative to metal-catalyzed routes for constructing the isoquinoline (B145761) nucleus. These methods often rely on the cyclization of radical intermediates generated under specific conditions. For example, a metal-free, photoredox-catalyzed approach has been reported for the synthesis of substituted isoquinoline-1,3,4(2H)-triones from o-alkynylated benzamides. acs.orgnih.gov This process involves the generation of an amidyl N-centered radical, which then undergoes addition to the C-C triple bond to initiate a cyclization cascade. acs.orgnih.gov

Another strategy involves the tandem oxidative cyclization of vinyl isocyanides with alkanes, which offers a simple and efficient route to 1-alkylisoquinolines. thieme.de While traditional methods like the Bischler–Napieralski or Pomeranz–Fritsch reactions often require harsh conditions, radical-based approaches can be performed under milder conditions, making them compatible with more complex and densely functionalized molecules. thieme.dethieme.de Visible-light-induced radical cascade cyclizations have also been successfully employed to synthesize the indolo[2,1-a]isoquinoline core structure, highlighting the versatility of radical chemistry in building complex heterocyclic systems. rsc.org

Reactions Involving Organometallic Intermediates and Dianions

The use of potent organometallic reagents, such as organolithium compounds, enables synthetic pathways that proceed through anionic intermediates. A notable example is the synthesis of 3-substituted isoquinolones by the addition of nitriles to o-tolylbenzamide dianions. harvard.edu In this approach, an o-tolylbenzamide is treated with a strong base like n-butyllithium to generate a dianion. This highly reactive intermediate then adds to a nitrile (e.g., benzonitrile to introduce a phenyl group). A subsequent workup with an ammonium (B1175870) salt leads to cyclization and the formation of the 3-substituted isoquinolinone. harvard.edu This method is part of a broader strategy where metalated o-tolualdehyde imines are trapped with nitriles to provide a highly direct route to 3-substituted isoquinolines. harvard.edu

N-Alkylation and N-Methylation Strategies for Isoquinolinones

To synthesize the target compound, this compound, a methyl group must be installed on the nitrogen atom. This is typically achieved by N-alkylation or N-methylation of the 3-phenylisoquinolin-1(2H)-one precursor.

Standard N-alkylation methods often involve the reaction of an amine or amide with an alkyl halide (such as methyl iodide) or dimethyl sulfate (B86663) in the presence of a base. google.comacsgcipr.org These are classic SN2 reactions where the nitrogen atom acts as a nucleophile. acsgcipr.org More modern and "greener" approaches utilize less toxic methylating agents like dimethyl carbonate, which can achieve high conversion rates under pressurized conditions. google.com

Alternatively, catalytic methods for N-alkylation have gained prominence. These include the use of alcohols as alkylating agents, catalyzed by transition metal complexes. nih.gov For instance, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have been shown to effectively catalyze the N-alkylation and N-methylation of anilines using alcohols, including methanol. nih.gov Another approach involves a photochemical method for the migration of an N-alkyl group on an isoquinoline to its meta-position, which begins with a standard N-alkylation step to form an N-alkyl isoquinolinium salt. nih.gov

Table 2: Common N-Methylation Reagents and Conditions
Methylating AgentTypical ConditionsAdvantages/DisadvantagesReference
Methyl iodide (CH3I)Base (e.g., K2CO3, NaH), polar aprotic solventHighly reactive; toxic and genotoxic concerns acsgcipr.org
Dimethyl sulfate ((CH3)2SO4)Base, aqueous or organic solventEffective and inexpensive; highly toxic google.com
Dimethyl carbonate ((CH3)2O2)Pressurized conditions (3.0-5.0 MPa), heat (180-220 °C)Low toxicity, environmentally friendly; requires high pressure/temp google.com
Methanol (CH3OH)Ir(III) or Ru(II) catalyst, base (e.g., KOtBu), heat"Green" alkylating agent; requires catalyst nih.gov

Regioselective Functionalization of the Isoquinolinone Skeleton

Once the core this compound skeleton is assembled, further functionalization may be desired to produce a variety of analogues. The regioselectivity of these subsequent reactions is crucial. The isoquinolinone scaffold has several positions available for functionalization, with the C4, C5, and C8 positions being of particular interest. organic-chemistry.orgnih.gov

Transition metal catalysis is a key strategy for achieving regioselective C-H functionalization. For example, the C4 and C8 positions of the isoquinolone ring can be selectively arylated. An electrophilic palladation pathway has been shown to favor C4-arylation, while an Ir(III) catalytic system can direct the same transformation exclusively to the C8 position. organic-chemistry.org De novo synthesis strategies also offer a high degree of control over the substitution pattern. A one-pot, four-component coupling procedure utilizing palladium-catalyzed α-arylation of a ketone enolate allows for the construction of polysubstituted isoquinolines where substituents at the C1, C3, and C4 positions can be precisely controlled by the choice of starting materials. nih.gov This modular approach provides access to C4-aryl isoquinolines that are otherwise difficult to synthesize directly. nih.gov

Introduction of Substituents onto the Phenyl Moiety

The introduction of various functional groups onto the C-3 phenyl moiety of the this compound scaffold is typically achieved by utilizing appropriately substituted precursors during the synthesis. The choice of starting materials, such as substituted benzonitriles or phenyl-bearing reagents, is a common and effective strategy to generate analogues with diverse electronic and steric properties on the phenyl ring.

One established method involves a multicomponent reaction sequence. For instance, the synthesis of a 3-(4-bromophenyl)isoquinolin-1(2H)-one derivative has been demonstrated through an ammonia-Ugi four-component reaction (4CR) followed by a copper(I)-catalyzed annulation sequence. This approach highlights how a substituent, in this case, a bromine atom, can be incorporated by selecting a correspondingly substituted precursor, leading to the formation of the target analogue with the desired functional group on the phenyl ring.

Another versatile approach for creating 3-aryl substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with various substituted benzonitriles. nih.gov This method allows for the direct incorporation of a phenyl group with pre-existing substituents into the C-3 position of the isoquinoline ring system. nih.gov By selecting a benzonitrile with the desired substitution pattern (e.g., methoxy (B1213986), chloro, trifluoromethyl), a wide array of 3-phenyl substituted isoquinolines can be accessed.

The following table summarizes an example of a substituent introduced onto the phenyl moiety.

Substituent on Phenyl RingStarting Materials / MethodResulting Compound Class
4-Bromo2-Iodobenzamide, isocyanide, amine, and 4-bromobenzaldehyde (B125591) via Ugi-4CR/Cu-catalyzed annulation2-(3-(4-Bromophenyl)-1-oxoisoquinolin-2(1H)-yl)-N-(tert-butyl)acetamide

Derivatization at Specific Positions of the Isoquinolinone Ring (e.g., C-4, C-8)

Functionalization of the isoquinolinone nucleus itself, particularly at the C-4 and C-8 positions, provides another critical avenue for structural diversification. These modifications can significantly influence the molecule's conformation and biological activity.

Derivatization at the C-4 Position:

The C-4 position of the isoquinolinone ring is amenable to substitution through several synthetic strategies. One method involves the trapping of an eneamido anion intermediate, formed during the condensation of a lithiated o-tolualdehyde tert-butylimine with a nitrile, using various electrophiles. nih.gov This allows for the direct introduction of substituents at the C-4 position. For example, quenching this intermediate with an alkyl halide, such as methyl iodide, leads to the formation of a 4-methyl substituted isoquinoline. nih.gov This strategy has been successfully employed to synthesize a variety of 4-substituted-3-phenylisoquinolines. nih.gov

A similar outcome can be achieved through a copper-catalyzed annulation reaction. The synthesis of N-(tert-Butyl)-2-(4-methyl-1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide demonstrates the successful introduction of a methyl group at the C-4 position.

Derivatization at the C-8 Position:

The C-8 position of the isoquinolinone ring is more challenging to functionalize selectively. However, modern cross-coupling reactions have proven effective. The Suzuki-Miyaura coupling reaction has been successfully used to introduce various pyrimidine (B1678525) motifs at the C-8 position of (S)-3-(1-aminoethyl)-2-phenylisoquinolin-1(2H)-one derivatives. researchgate.net This palladium-catalyzed reaction, employing a suitable catalyst system such as Pd(PPh3)2Cl2 with a phosphine (B1218219) ligand, enables the formation of a C-C bond between the C-8 position of the isoquinolinone core and a substituted pyrimidine boronic acid or ester. researchgate.net This methodology significantly expands the accessible chemical space for analogues of 2-phenylisoquinolin-1(2H)-one. researchgate.net

Furthermore, palladium-catalyzed C-H activation is an emerging and powerful tool for site-selective functionalization. While many methods target other positions, protocols for the C8-selective arylation of the related quinoline (B57606) N-oxide scaffold have been developed. acs.orgacs.org These advanced methods provide a basis for developing future syntheses targeting the C-8 position of isoquinolinone derivatives. acs.orgacs.org

The table below provides examples of derivatization at the C-4 and C-8 positions.

Position of DerivatizationReagent / MethodResulting Compound Class
C-4Methyl Iodide / Trapping of eneamido anion intermediate4-Methyl-3-phenylisoquinoline
C-4Copper-catalyzed annulationN-(tert-Butyl)-2-(4-methyl-1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide
C-8Pyrimidine boronic acids / Suzuki-Miyaura Coupling8-Pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives researchgate.net

Chemical Reactivity and Derivatization Patterns of 2 Methyl 3 Phenylisoquinolin 1 2h One Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The aromatic character of the benzene (B151609) ring in the isoquinolinone system allows for electrophilic substitution reactions, while the electron-deficient nature of the pyridine-like lactam ring makes it susceptible to nucleophilic attack. The regioselectivity of these reactions is significantly influenced by the electronic effects of the substituents.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the 2-methyl-3-phenylisoquinolin-1(2H)-one scaffold primarily occurs on the benzo portion of the molecule. The lactam moiety, specifically the carbonyl group at C1, exerts a deactivating, electron-withdrawing effect on this ring through resonance and inductive effects. This deactivation makes the benzene ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. unizin.org

The N-methyl group is an activating group, and the C3-phenyl group can also influence the electronic properties of the ring system. However, steric hindrance from the phenyl group might influence the accessibility of certain positions to incoming electrophiles.

Common electrophilic substitution reactions that could be applied to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be optimized to overcome the deactivating effect of the lactam ring.

ReactionTypical ReagentsPredicted Major ProductsControlling Factors
NitrationHNO3/H2SO46-Nitro and 8-Nitro derivativesDeactivating effect of the lactam ring directs to meta positions.
HalogenationBr2/FeBr3 or Cl2/AlCl36-Bromo/Chloro and 8-Bromo/Chloro derivativesLewis acid catalyst required to activate the halogen due to the deactivated ring.
SulfonationFuming H2SO46-Sulfonic acid and 8-Sulfonic acid derivativesHarsh conditions needed to overcome the ring's deactivation.
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl3 or RCOCl/AlCl3Potentially low yielding due to deactivation and possible side reactions at the lactam.The lactam nitrogen can coordinate with the Lewis acid catalyst, further deactivating the ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is more likely to occur on the pyridine-like ring of the isoquinolinone, which is more electron-deficient than the benzene ring. nih.govmasterorganicchemistry.comyoutube.comyoutube.com The presence of the electron-withdrawing carbonyl group at C1 enhances the electrophilicity of this ring, particularly at the C4 position. For a nucleophilic aromatic substitution to proceed, a good leaving group, such as a halide, must be present on the ring.

Derivatives of this compound bearing a leaving group at the C4 position would be expected to undergo nucleophilic substitution with various nucleophiles, such as amines, alkoxides, and thiolates. The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing carbonyl group.

Functional Group Interconversions on the Isoquinolinone Scaffold

Functional group interconversions (FGIs) are crucial for the derivatization of the this compound core, allowing for the synthesis of a wide range of analogs with diverse properties. These transformations can be performed on substituents attached to the aromatic rings or on the lactam functionality itself.

Modifications of Substituents on the Aromatic Rings:

If the this compound scaffold bears functional groups on either the benzene or the C3-phenyl ring, these can be chemically modified. For example, a nitro group, introduced via electrophilic nitration, can be reduced to an amino group. This amino group can then serve as a handle for a variety of further transformations, such as diazotization followed by substitution (Sandmeyer reaction), or acylation to form amides.

Similarly, a bromo or iodo substituent, introduced via halogenation, can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

Transformations of the Lactam Moiety:

The lactam functionality within the isoquinolinone ring system also offers opportunities for chemical modification. The carbonyl group can potentially undergo reduction, although this might require harsh conditions that could also affect other parts of the molecule. The N-methyl group can be cleaved under specific conditions, allowing for the introduction of different N-substituents. lookchem.comibs.re.kr Furthermore, the lactam ring itself can be opened under strong acidic or basic conditions, leading to the formation of amino acid derivatives. mdpi.com

Starting Functional GroupReagents and ConditionsResulting Functional GroupReaction Type
-NO2H2/Pd-C, SnCl2/HCl-NH2Reduction
-NH21. NaNO2/HCl; 2. CuX (X = Cl, Br, CN)-Cl, -Br, -CNSandmeyer Reaction
-Br, -IR-B(OH)2, Pd catalyst, base-R (alkyl, aryl)Suzuki Coupling
Lactam C=OLiAlH4, BH3-CH2-Reduction
Lactam N-CH3Strong acids or basesLactam N-HDemethylation

Stereoselective Synthesis and Chiral Induction in Isoquinolinone Chemistry.researchgate.net

The development of stereoselective methods for the synthesis of isoquinolinone derivatives is of significant interest, as the introduction of chirality can have a profound impact on the biological activity of these molecules. Chiral induction in isoquinolinone chemistry can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or the derivatization of chiral starting materials.

Asymmetric Synthesis of Isoquinolinone Derivatives:

One common approach to introduce chirality is through the asymmetric synthesis of the isoquinolinone core itself. This can be achieved by employing chiral catalysts in key ring-forming reactions. For instance, transition metal catalysts bearing chiral ligands have been successfully used in the enantioselective synthesis of isoquinoline (B145761) and dihydroisoquinoline derivatives, which can then be converted to the corresponding isoquinolinones. nih.govacs.orgresearchgate.net Rhodium and palladium catalysts, in particular, have shown great promise in this area.

Another strategy involves the use of chiral auxiliaries attached to one of the starting materials. The auxiliary directs the stereochemical outcome of a reaction and is subsequently removed to afford the enantiomerically enriched product.

Chiral Induction in Reactions of Pre-formed Isoquinolinones:

For the pre-formed this compound scaffold, which is itself achiral, chirality can be introduced by stereoselective reactions at various positions. For example, if a prochiral group is present on the C3-phenyl ring, an asymmetric transformation, such as an asymmetric hydrogenation of a double bond, could introduce a new stereocenter.

Furthermore, the synthesis of axially chiral isoquinoline derivatives has been an area of active research. acs.orgresearchgate.net While this compound does not possess axial chirality, derivatives with appropriate substitution patterns at the ortho positions of the C3-phenyl ring and on the isoquinolinone core could exhibit atropisomerism. The synthesis of such compounds in an enantioselective manner would require the use of chiral catalysts or reagents that can control the orientation of the two aromatic rings during the bond-forming step.

Recent advances in organocatalysis have also provided powerful tools for the asymmetric synthesis of heterocyclic compounds, including isoquinoline derivatives. mdpi.com Chiral Brønsted acids or bases can be used to catalyze reactions that create stereocenters with high enantioselectivity.

Stereoselective MethodKey PrincipleExample Application
Chiral Metal CatalysisA chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.Enantioselective synthesis of dihydroisoquinolines using a chiral Rh or Pd catalyst, followed by oxidation to the isoquinolinone. nih.govacs.orgresearchgate.net
Chiral AuxiliaryA chiral molecule is temporarily attached to a substrate to control the stereochemistry of a reaction. It is removed in a subsequent step.Use of a chiral amine to form a chiral imine intermediate, which then undergoes a diastereoselective cyclization to form the isoquinolinone core.
OrganocatalysisA small chiral organic molecule is used as the catalyst to induce enantioselectivity.Asymmetric Michael additions or aldol (B89426) reactions on isoquinolinone precursors catalyzed by a chiral amine or acid. mdpi.com
Kinetic ResolutionA racemic mixture is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted enantiomer.Enzymatic resolution of a racemic isoquinolinone derivative. mdpi.com

Theoretical and Computational Investigations of 2 Methyl 3 Phenylisoquinolin 1 2h One and Analogues

Quantum Chemical Studies for Structural and Electronic Properties

Quantum chemical methods are pivotal in characterizing the fundamental structural and electronic nature of molecules. mdpi.com These calculations provide a deep understanding of the electron distribution, molecular orbital energies, and geometric parameters that govern the behavior of 2-Methyl-3-phenylisoquinolin-1(2H)-one and its analogues.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of complex organic molecules due to its favorable balance of accuracy and computational cost. nih.govmdpi.comresearchgate.net DFT calculations are employed to determine various properties of isoquinolinone systems, including optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. researchgate.net The theory is founded on the principle that the ground-state energy of a molecule can be determined from its electron density, which simplifies the many-body problem of solving the Schrödinger equation. mdpi.com By applying different functionals, such as B3LYP or M06-2X, researchers can model the system with high accuracy, providing reliable predictions of molecular behavior. nih.govrsc.org These theoretical insights are crucial for interpreting experimental data and predicting the stability and reactivity of new isoquinolinone derivatives. mdpi.com

The three-dimensional structure of a molecule is fundamental to its chemical behavior. For this compound, a key structural feature is the orientation of the phenyl group at the C3 position relative to the isoquinolinone core. Computational conformational analysis is used to identify the most stable arrangement (conformer) of the molecule by calculating the potential energy as a function of bond rotations.

Geometric optimization calculations, typically performed using DFT, refine the molecular structure to find the lowest energy conformation. researchgate.net Studies on the related compound 3-phenylisoquinolin-1(2H)-one have revealed that the isoquinolinone core is essentially planar, while the attached phenyl ring is twisted out of this plane. nih.gov A similar twisted conformation is expected for this compound. The dihedral angle between the phenyl ring and the isoquinolinone plane is a critical parameter determined through these optimizations, influencing the molecule's electronic properties and steric interactions. nih.gov

Below is a table summarizing typical geometric parameters that can be determined for isoquinolinone structures through computational optimization.

ParameterDescriptionTypical Focus of Investigation
Dihedral Angle The angle between the plane of the isoquinolinone core and the C3-phenyl substituent.Determines the degree of conjugation and steric hindrance.
Bond Lengths The distances between bonded atoms (e.g., C=O, C-N, C-C).Provides insight into bond order and electronic structure. nih.gov
Bond Angles The angles formed by three connected atoms.Defines the overall shape and strain of the molecule. nih.gov

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to understanding a molecule's ability to participate in chemical reactions. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. wuxiapptec.comirjweb.com A smaller gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. mdpi.comsemanticscholar.org From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. semanticscholar.orgajchem-a.com

These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.comsemanticscholar.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity to react. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2). semanticscholar.org

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η). semanticscholar.org

The table below presents a conceptual summary of these reactivity indices as determined by DFT calculations for isoquinolinone analogues.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Relates to electron-donating ability.
LUMO EnergyELUMO-Relates to electron-accepting ability.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability. irjweb.com
Ionization PotentialI-EHOMOEnergy needed to remove an electron. ajchem-a.com
Electron AffinityA-ELUMOEnergy released upon gaining an electron. ajchem-a.com
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to charge transfer. semanticscholar.org
Chemical SoftnessS1 / ηReciprocal of hardness, indicates higher reactivity. researchgate.net
Electronegativityχ-(EHOMO + ELUMO) / 2Measures the ability to attract electrons. semanticscholar.org
Electrophilicity Indexωχ² / 2ηQuantifies electrophilic character. semanticscholar.org

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational chemistry provides powerful tools for mapping the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.orgmdpi.com This allows for a comprehensive understanding of how reactions proceed, which is essential for optimizing synthetic routes and designing new chemical transformations.

The synthesis of the isoquinolinone scaffold can be achieved through various routes, often involving cyclization reactions. mdpi.com Computational studies can elucidate the step-by-step mechanism of these transformations. For instance, the formation of related quinoline (B57606) and isoquinoline (B145761) structures has been investigated computationally, revealing plausible pathways such as reductive cyclization. nih.gov

By modeling the potential energy surface of the reaction, chemists can identify the key intermediates and transition states involved in the formation of the this compound core. mdpi.com DFT calculations can determine the activation energies for each step, helping to identify the rate-determining step and predict how changes in reactants or conditions might affect the reaction outcome. researchgate.net This approach is also valuable for studying the derivatization of the isoquinolinone ring, predicting the most likely sites for electrophilic or nucleophilic attack based on the molecule's calculated electronic properties.

Radical reactions represent an important class of transformations for derivatizing heterocyclic compounds. However, the high reactivity and short lifespan of radical species can make their experimental study challenging. Computational methods offer a viable alternative for investigating these complex mechanisms. rsc.org

Theoretical studies can model the formation of radical species from the isoquinolinone precursor and map out their subsequent reaction pathways. nih.gov DFT methods, particularly those designed for open-shell systems, can be used to calculate the energies of radical intermediates and the transition states connecting them. rsc.org Such studies can help predict the regioselectivity of radical additions or substitutions on the this compound framework. Furthermore, computational analysis of parameters like spin density can identify which atoms in the molecule are most likely to participate in radical processes. These investigations are crucial for understanding and predicting the outcomes of radical-mediated synthesis and degradation pathways. mdpi.com

Molecular Modeling and Docking Studies for Mechanistic Insights into Biological Interactions

Computational methods such as molecular modeling and docking are powerful tools for elucidating the mechanisms through which chemical compounds interact with biological targets at the molecular level. For isoquinolinone derivatives, these in-silico approaches have been instrumental in predicting binding affinities, identifying key intermolecular interactions, and guiding the rational design of new, more potent analogues. While specific studies focusing solely on this compound are not extensively detailed in the reviewed literature, a wealth of research on structurally related isoquinolinone and quinazolinone analogues provides significant mechanistic insights applicable to this class of compounds.

Research has frequently employed these computational techniques to explore the structure-activity relationships (SAR) of isoquinolinone derivatives against various biological targets, particularly protein kinases, which are crucial in cancer and inflammation pathways. plos.orgmdpi.com These studies help to visualize the binding poses of ligands within the active sites of proteins, revealing critical hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Insights from Isoquinolinone Analogues

Molecular docking studies on various isoquinolinone analogues have provided a foundational understanding of their interaction with key biological targets. For instance, investigations into isoindolin-1-one (B1195906) derivatives as inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a target in gastric carcinoma, have utilized a combination of molecular docking, molecular dynamics (MD), and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies. mdpi.com These integrated computational models revealed specific binding mechanisms and highlighted key differences in molecular interactions that could explain isoform selectivity. mdpi.com

In a study on isoquinoline-1,3-dione derivatives, 3D-QSAR and molecular docking were used to explore interactions with cyclin-dependent kinase 4 (CDK4), a target for cancer therapy. plos.orgresearchgate.net The computational models successfully predicted the binding modes and inhibitory activities of a series of compounds, leading to the design of new, potentially more potent CDK4 inhibitors. plos.orgresearchgate.net The docking results, which were consistent with the 3D-QSAR contour maps, identified the specific amino acid residues within the CDK4 active site that are crucial for inhibitor binding. plos.orgresearchgate.net

Similarly, docking studies of various quinazolinone derivatives, which share a related heterocyclic core, have been conducted against several cancer-related enzymes. These studies have identified putative binding mechanisms against targets like the Epidermal Growth Factor Receptor (EGFR) and PDK1. mdpi.comnih.gov The analyses detailed different types of interactions, including hydrogen bonds, π-π stacking, and π-cationic interactions with key amino acid residues in the respective active sites. mdpi.com

The table below summarizes findings from docking studies on various isoquinolinone and quinazolinone analogues, detailing their biological targets, binding scores, and key interacting residues.

Compound ClassBiological Target (PDB ID)Key Interacting ResiduesDocking Score (kcal/mol)Interaction Types
N-aryl-oxoquinoline-carboxamidesEGFR (3W2R)Asp855, Thr854-8.839Hydrogen Bonds
Quinazolin-12-one DerivativesPDK1 (2R7B)Not specified-9.99 to -10.44High Binding Affinity
1,2-dimethyl-dihydroquinazolin-onesP38alpha (3GC7)Not specified-6.836 to -7.265High Binding Affinity
1,2-dimethyl-dihydroquinazolin-onesACVR1 (ALK2) kinase (6GI6)Not specified-8.464 to -8.929High Binding Affinity
3-Phenylimidazolidin-4-one DerivativesCytochrome c peroxidase (2X08)His181, Gly41, Val45, Arg184-5.49 to -6.47Hydrogen Bonds

These computational investigations consistently demonstrate that the isoquinolinone scaffold serves as a valuable framework for engaging with the active sites of various enzymes. The specific substitutions on the phenyl and isoquinolinone rings are critical for modulating binding affinity and selectivity. The insights gained from these molecular modeling and docking studies are invaluable for understanding the mechanistic basis of the biological activities of this compound class and for the future development of targeted therapeutic agents. mdpi.comnih.gov

Molecular Mechanisms of Biological Interaction for Isoquinolinone Derivatives

Modulation of Key Enzyme Activities

Isoquinolinone-based compounds have been extensively studied for their inhibitory effects on a range of enzymes that are pivotal in disease progression, particularly in cancer and inflammatory conditions. The following sections delve into the specific molecular interactions with these key enzymatic targets.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair. Its overactivation in response to significant DNA damage can deplete cellular energy stores, leading to cell death. doi.org PARP inhibitors, by mimicking the nicotinamide (B372718) moiety of NAD+, compete for the NAD+-binding site of the enzyme, thereby blocking the synthesis of poly(ADP-ribose) chains and impeding DNA single-strand break repair. tandfonline.comnih.govmdpi.com This mechanism is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. nih.govresearchgate.net

Isoquinolinone derivatives have emerged as a potent class of PARP-1 inhibitors. doi.orgnih.gov The core isoquinolinone structure is well-suited to interact with the nicotinamide-binding pocket of PARP-1. researchgate.net Structure-activity relationship (SAR) studies have shown that modifications to the isoquinolinone scaffold can significantly impact potency and isoform selectivity. For instance, tetracyclic isoquinolinone-based compounds have demonstrated good PARP-1 inhibitory activity. nih.gov Similarly, constraining the structure, such as converting a linear linker into a cyclopentene (B43876) ring, has been shown to improve pharmacokinetic parameters while maintaining high potency for PARP-1. nih.gov

Some isoquinolinone derivatives exhibit selectivity for PARP-2 over PARP-1. For example, a dihydroisoquinolone compound was reported to have an IC50 of 13 µM for PARP-1 and 0.8 µM for PARP-2, showing a preference for the latter. tandfonline.com This isoform selectivity is an important aspect of drug design, as different PARP isoforms may have distinct biological roles.

Compound ClassTargetIC50 ValueReference
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)PARP-10.45 ± 0.1 μM doi.org
5-hydroxy TIQ-A derivativePARP-10.39 ± 0.19 μM doi.org
5-methoxy TIQ-A derivativePARP-10.21 ± 0.12 μM doi.org
Dihydroisoquinolone 1aPARP-113 µM tandfonline.com
Dihydroisoquinolone 1aPARP-20.8 µM tandfonline.com
Isoquinolone 1bPARP-19.0 µM tandfonline.com
Isoquinolone 1bPARP-20.15 µM tandfonline.com

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), playing a key role in inflammatory pathways. researchgate.net Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. nih.gov

Structure-based drug design has been instrumental in identifying key interactions. Docking studies suggest that an amide function linked to the isoquinoline (B145761) heterocycle can form a hydrogen bond with Gln443 in a hydrophobic region of the PDE4 active site, enhancing inhibitory activity. mdpi.com SAR analysis of 1-phenyl-3,4-dihydroisoquinoline derivatives indicated that methoxy (B1213986) or halogen substitutions at the ortho-position of the C-3 side chain's phenyl ring were beneficial for both inhibitory activity against PDE4B and selectivity. nih.gov

Compound ClassTargetIC50 ValueReference
LASSBio-448 (benzodioxole-based)PDE4A0.7 μM mdpi.com
LASSBio-448 (benzodioxole-based)PDE4B1.4 μM mdpi.com
LASSBio-448 (benzodioxole-based)PDE4C1.1 μM mdpi.com
LASSBio-448 (benzodioxole-based)PDE4D4.7 μM mdpi.com

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. nih.govnih.govecancer.org Consequently, PI3K is a major target for anticancer drug development. researchgate.net Isoquinolinone derivatives have been patented as modulators of PI3K activity. google.com

PI3K inhibitors are generally classified as pan-PI3K inhibitors, which target all class I isoforms (α, β, γ, δ), or isoform-specific inhibitors. nih.govnih.gov While pan-PI3K inhibitors have shown efficacy, they can also be associated with toxicity. nih.gov The development of isoform-selective inhibitors, such as those targeting the p110α isoform (encoded by the PIK3CA gene, which is frequently mutated in cancer), is an area of active research. nih.gov Docking studies with related quinazoline-based inhibitors suggest that specific interactions within the kinase domain can be exploited to achieve isoform selectivity. mdpi.com

Cyclin-dependent kinases (CDKs) are a family of enzymes that control the progression of the cell cycle. nih.gov Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Selective inhibition of CDKs, such as CDK4 and CDK6, can halt the proliferation of tumor cells. nih.govmdpi.com

A series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones were reported as highly potent and selective CDK4 inhibitors. researchgate.net Molecular modeling studies of isoquinoline derivatives as CDK8 inhibitors have revealed that hydrogen bond interactions with key residues, such as LYS52, significantly affect the activity of these compounds. nih.gov These findings provide a structural basis for designing new, more potent, and selective CDK inhibitors based on the isoquinoline scaffold.

Compound ClassTargetIC50 ValueReference
4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative (21a)CDK40.01 μM mdpi.com
4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative (21a)CDK60.026 μM mdpi.com
SU9516 (3-substituted indolinone)CDK222 nM mdpi.com
SU9516 (3-substituted indolinone)CDK140 nM mdpi.com
SU9516 (3-substituted indolinone)CDK4200 nM mdpi.com

DNA gyrase is an essential bacterial enzyme, a type II topoisomerase, that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.govnih.govtargetmol.com It is a well-established target for antibacterial agents like quinolones. nih.govmdpi.com

Recently, isoquinoline sulfonamides have been identified as a new class of allosteric inhibitors of DNA gyrase. nih.gov These compounds bind to a hydrophobic pocket in the GyrA subunit, distinct from the binding site of fluoroquinolones. This novel mode of action allows them to be active against fluoroquinolone-resistant bacteria. nih.gov Other studies on (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones have also demonstrated potent DNA gyrase inhibition, with some compounds showing IC50 values in the sub-micromolar range, comparable to the standard inhibitor Clorobiocin. nih.gov Molecular docking has been used to understand the binding mode of these derivatives within the active site of DNA gyrase A. nih.gov

CompoundTargetIC50 ValueReference
Compound 5c (isoquinoline-1,3-dione derivative)DNA Gyrase0.55 ± 0.12 μM nih.gov
Compound 5e (isoquinoline-1,3-dione derivative)DNA Gyrase0.45 ± 0.035 μM nih.gov
Compound 5f (isoquinoline-1,3-dione derivative)DNA Gyrase0.58 ± 0.025 μM nih.gov
Compound 5h (isoquinoline-1,3-dione derivative)DNA Gyrase0.25 ± 0.015 μM nih.gov
Clorobiocin (Standard)DNA Gyrase0.5 ± 0.05 μM nih.gov

Human topoisomerase I (Top1) is another vital enzyme involved in managing DNA topology, particularly in relaxing DNA supercoiling during replication and transcription. nih.gov It is the target of the camptothecin (B557342) family of anticancer drugs. nih.goveur.nl These drugs act by stabilizing the covalent complex between Top1 and DNA, which leads to lethal double-strand breaks when a replication fork collides with this complex. nih.gov

A specific class of isoquinoline derivatives, the indenoisoquinolines, have been developed as potent Top1 inhibitors. mdpi.comnih.gov These compounds are not substrates for the drug efflux pumps that often cause resistance to camptothecins and possess greater chemical stability. mdpi.comnih.gov The mechanism involves the intercalation of the planar indenoisoquinoline scaffold into the DNA at the site of the Top1-mediated cleavage. mdpi.com The introduction of nitrogen atoms into the aromatic system, creating azaindenoisoquinolines, can enhance water solubility and facilitate charge-transfer complex formation with DNA, thereby improving π-π stacking interactions and stabilizing the Top1-DNA cleavage complex without a loss of inhibitory activity. nih.gov

Receptor and Protein Interaction Mechanisms

The diverse biological activities of isoquinolinone derivatives stem from their ability to bind to and modulate the function of various proteins and receptors. The following sections detail the specific interaction mechanisms with three key targets: the serotonin (B10506) 5-HT2C receptor, the RhoJ GTP-binding protein, and P-glycoprotein.

Recent studies have highlighted the potential of isoquinolin-1(2H)-one derivatives as positive ago-allosteric modulators (PAAMs) of the serotonin 5-HT2C receptor. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (serotonin) binds. This binding can potentiate the receptor's response to the endogenous agonist.

In the case of isoquinolin-1(2H)-one derivatives, in silico and in vitro studies have demonstrated that these compounds can act as potent and selective agonists at the 5-HT2C receptor, with some also exhibiting PAAM activity. This dual activity is particularly noteworthy, as a PAAM can enhance the effect of the natural agonist, serotonin, potentially offering a more nuanced therapeutic effect compared to a simple agonist. One study identified a hit molecule from a series of isoquinolin-1(2H)-ones with a potent PAAM activity for the 5-HT2C receptor (EC50 = 1 nM) and significant selectivity over the 5-HT2A and 5-HT2B receptors.

The isoquinolin-1(2H)-one scaffold has also been investigated for its potential to inhibit members of the Rho family of GTPases, which are key regulators of the actin cytoskeleton and are implicated in cancer cell migration and invasion. While direct inhibition of RhoJ by 2-Methyl-3-phenylisoquinolin-1(2H)-one has not been extensively documented, related isoquinolinone derivatives have shown inhibitory activity against Rho-kinase (ROCK), a downstream effector of Rho GTPases.

For instance, a series of 2H-isoquinolin-1-one inhibitors of ROCK have been developed, suggesting that the isoquinolinone core can be a valuable scaffold for targeting the Rho signaling pathway. Given that RhoJ is a member of the Rho GTPase family, it is plausible that appropriately substituted isoquinolin-1(2H)-one derivatives could also exhibit inhibitory activity against this specific target. The 2-phenylisoquinolin-1(2H)-one moiety is a core structure in several recently developed anticancer drugs, some of which target pathways involving Rho GTPases.

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. The isoquinoline and tetrahydroisoquinoline scaffolds are present in several known P-gp inhibitors.

Studies on tetrahydroisoquinoline derivatives have demonstrated their ability to inhibit P-gp activity, thereby reversing multidrug resistance. For example, certain 6,7-dimethoxytetrahydroisoquinoline derivatives have shown potent P-gp inhibitory activity, with some compounds exhibiting efficacy comparable to the known P-gp inhibitor Elacridar. These findings suggest that the broader isoquinoline framework, including the isoquinolin-1(2H)-one core, has the potential to be developed into effective P-gp inhibitors. The mechanism of inhibition can involve either direct competition with anticancer drugs for transport or allosteric modulation of the P-gp pump.

Structure-Activity Relationship (SAR) Insights into Molecular Target Interactions

The interaction of isoquinolinone derivatives with their molecular targets is highly dependent on their structural features. The following sections explore the impact of various substituents on target affinity and selectivity, as well as the mechanistic implications of these structural modifications.

For Serotonin 5-HT2C Receptor Allosteric Modulation:

Research on isoquinolin-1(2H)-one derivatives has provided key insights into the structural requirements for 5-HT2C receptor modulation. A comparative study of isoquinolin-1(2H)-ones and their regioisomeric isoindolin-1-ones revealed that the former generally exhibit superior PAAM activity. Furthermore, the presence of a hydroxyl group on a cycloalkyl substituent at the 3-position of the isoquinolinone ring was found to be crucial for activity.

Compound Scaffold Key Substituent Observed Activity
Isoquinolin-1(2H)-one3-(1-hydroxycycloalkyl)Potent and selective 5-HT2C agonism and PAAM activity
Isoindolin-1-one (B1195906)3-(1-hydroxycycloalkyl)Weaker PAAM activity compared to isoquinolin-1(2H)-ones

For RhoJ Inhibition:

While specific SAR data for RhoJ inhibition by isoquinolinones is limited, studies on related Rho-kinase inhibitors provide some clues. For 2H-isoquinolin-1-one inhibitors of ROCK, the nature of the substituent at the 2-position (the nitrogen atom) and at other positions on the isoquinolinone ring significantly influences potency. For instance, the introduction of aryl-substituted pyrrolidine (B122466) moieties at the 2-position has led to potent ROCK inhibitors. This suggests that for potential RhoJ inhibition by this compound, the N-methyl and 3-phenyl groups would play a critical role in defining its activity and selectivity.

For P-glycoprotein Inhibition:

In the context of P-gp inhibition, SAR studies of tetrahydroisoquinoline derivatives have shown that the presence of a double bond in a spacer linking the isoquinoline core to another moiety can be important for activity. Removal of this double bond was found to decrease P-gp inhibitory activity. The nature and position of substituents on the aromatic rings also play a significant role. For instance, dimethoxy substitution at the 6 and 7 positions of the tetrahydroisoquinoline ring is a common feature in potent P-gp inhibitors.

Structural Feature Impact on P-gp Inhibition
Double bond in spacerPresence enhances activity
6,7-Dimethoxy substitutionOften associated with potent inhibition

The structural modifications of the isoquinolinone scaffold have profound implications for the mechanism of interaction with biological targets.

For 5-HT2C receptor modulation , the superior PAAM activity of the isoquinolin-1(2H)-one scaffold compared to the isoindolin-1-one scaffold suggests that the specific orientation of the lactam function and the substituents is critical for optimal interaction with the allosteric binding site on the receptor. The crucial role of the hydroxyl group indicates that hydrogen bonding is likely a key interaction in the binding pocket.

In the context of Rho GTPase inhibition , the introduction of bulky and specific substituents, such as the aryl-substituted pyrrolidines in ROCK inhibitors, likely facilitates interactions with specific subpockets of the kinase domain. For this compound, the N-methyl group would eliminate the possibility of hydrogen bond donation at this position, which could influence its binding mode compared to N-unsubstituted analogs. The 3-phenyl group provides a large hydrophobic surface that can engage in van der Waals and pi-stacking interactions within the protein's binding site.

Future Research Trajectories and Academic Perspectives for 2 Methyl 3 Phenylisoquinolin 1 2h One Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinolinone derivatives has been a subject of intense study, with a clear trajectory moving away from traditional, often harsh, synthetic routes. rsc.orgrsc.org Classical methods like the Bischler–Napieralski and Pictet–Spengler reactions, while foundational, frequently require strong acids, toxic reagents, and hazardous solvents, which are environmentally undesirable and result in poor atom economy. rsc.org

Future research is focused on creating greener, more efficient, and sustainable synthetic protocols. rsc.org Key areas of development include:

Catalytic Systems: There is a growing emphasis on using transition-metal catalysts, including palladium, ruthenium, cobalt, and iridium, to facilitate C-H activation and annulation reactions. nih.govresearchgate.net For instance, researchers have developed efficient methods for synthesizing isoquinolinones using recyclable homogeneous ruthenium catalysts in polyethylene glycol (PEG-400), often assisted by microwave irradiation to reduce reaction times and energy consumption. rsc.orgresearchgate.net

Atom Economy: Novel approaches aim to maximize the incorporation of atoms from reactants into the final product. One such strategy employs azines for annulation reactions with alkynes via C-H/N-N bond activation, which advantageously incorporates both nitrogen atoms of the azine into the isoquinoline (B145761) product. researchgate.net

Benign and Unconventional Conditions: The exploration of environmentally friendly solvents like water and energy sources such as ultrasonic irradiation represents a significant push towards sustainability. rsc.org Multi-component reactions conducted in water at room temperature under ultrasound offer rapid and high-yield synthesis of complex isoquinoline derivatives. rsc.org Furthermore, transition-metal-free methods are being developed to reduce cost and toxicity. organic-chemistry.org

Exploration of Undiscovered Molecular Targets and Biological Pathways

While the isoquinoline class is known for a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, the precise molecular targets for many derivatives, including 2-Methyl-3-phenylisoquinolin-1(2H)-one, remain to be fully elucidated. nih.govresearchgate.net Future research will concentrate on identifying and validating novel protein interactions and their effects on cellular pathways.

Promising research avenues include:

Antiviral Applications: A significant breakthrough has been the identification of isoquinolinone-based compounds as potent Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs). acs.orgnih.gov These molecules interfere with the HBV life cycle, a clinically validated approach for antiviral therapy. nih.gov Structural biology has revealed that these compounds have a unique binding mode at the dimer:dimer interface of the capsid protein, creating opportunities to explore this interaction further. acs.org

Neurological Targets: Isoquinolin-1(2H)-one derivatives have been identified as positive ago-allosteric modulators (PAAMs) of the 5-HT₂C receptor, a target for conditions like obesity and psychiatric disorders. nih.gov A specific derivative, compound 4i , was identified as a potent and selective PAAM with good brain penetration, highlighting the potential of the isoquinolinone scaffold in neuroscience. nih.gov

Oncology: The isoquinoline core is present in numerous anticancer agents. nih.gov For example, derivatives of the natural product noscapine, which contains an isoquinoline skeleton, have been shown to bind to tubulin and exhibit potent anti-cancer activity. plos.org Future work will likely involve screening this compound and its analogues against various cancer cell lines and identifying their specific molecular targets within oncogenic pathways. researchgate.net

Advanced Computational Predictions and Rational Design in Isoquinolinone Chemistry

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process for isoquinolinone-based compounds. By integrating theoretical calculations with experimental work, researchers can design molecules with improved potency and specificity.

Key future directions in this area include:

Pharmacophore-Based Design: The successful development of isoquinolinone-based HBV CAMs was guided by the definition of a minimal pharmacophore—the essential set of structural features required for biological activity. acs.orgnih.gov This rational design approach, which considers key hydrogen bonding and hydrophobic interactions, will be applied to design novel modulators for other protein targets. acs.org

Molecular Modeling and Docking: Computational techniques such as molecular docking are used to predict the binding affinity and orientation of isoquinolinone derivatives within the active site of a target protein. plos.orgnih.gov For instance, modeling studies of α-noscapine analogues predicted their tubulin-binding affinities, which correlated with experimental results. plos.org Similar in silico screening can be used to prioritize derivatives of this compound for synthesis and biological testing.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are being used to understand and optimize the electronic properties of isoquinoline derivatives. rsc.org Such calculations can predict how different substituents on the isoquinoline ring will affect the molecule's reactivity and photocatalytic efficiency, guiding the design of molecules for specific chemical applications. rsc.org

Application of this compound Derivatives as Chemical Biology Probes

Chemical biology utilizes small molecules as probes to explore and manipulate biological systems, often to study proteins that are considered "undruggable" by traditional therapeutic approaches. youtube.com Derivatives of this compound, due to their potential for high potency and selectivity, are excellent candidates for development as chemical probes.

Future applications in this domain are expected to include:

Probing Protein-Protein Interactions: The HBV CAMs are a prime example of isoquinolinones acting as probes for a complex biological process—viral capsid assembly. acs.org These molecules can be used to study the dynamics of capsid formation and disassembly. Similarly, derivatives of this compound could be designed to specifically disrupt other critical protein-protein interactions implicated in disease.

Elucidating Pathway Function: A highly selective inhibitor or modulator developed from the isoquinolinone scaffold can be used to dissect the function of its target protein within a cellular pathway. For example, the 5-HT₂C receptor PAAMs can serve as tools to investigate the specific roles of this receptor in neurological circuits without affecting related receptors like 5-HT₂A and 5-HT₂B. nih.gov

Target Identification and Validation: In phenotypic screens where a compound shows an interesting biological effect without a known target, derivatives can be modified to create probes for target identification. By attaching affinity tags or photo-crosslinking groups to an active this compound derivative, researchers can isolate and identify its binding partners within the cell, thereby validating new potential drug targets.

Data Tables

Table 1: Biological Activity of Selected Isoquinolinone Derivatives

Compound Target/Activity Measurement Value
1c (Ethyl substitution) HBV viral replication EC₅₀ 0.16 µM acs.org
1d (n-Propyl substitution) HBV viral replication EC₅₀ 0.06 µM acs.org
1f (n-Butyl substitution) HBV viral replication EC₅₀ 0.08 µM acs.org

| 4i | 5-HT₂C Receptor | EC₅₀ (PAAM activity) | 1 nM nih.gov |

Table 2: Synthesis Yields of N-(tert-Butyl)-2-(isoquinolin-1(2H)-one)acetamide Derivatives

Compound Yield
3a Phenyl H 79% nih.gov
3b 4-Bromophenyl H 70% nih.gov

| 3c | Phenyl | Methyl | 62% nih.govacs.org |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
AB-836
N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide
N-(tert-Butyl)-2-(3-(4-bromophenyl)-1-oxoisoquinolin-2(1H)-yl)-acetamide
N-(tert-Butyl)-2-(4-methyl-1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide
Noscapine
Quinoline (B57606)
3-Phenylquinoxaline-2(1H)-one
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates

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